N-allyl-2-(4-ethylphenoxy)acetamide
Description
N-Allyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative featuring an allyl-substituted amine and a 4-ethylphenoxy group attached to the acetamide backbone. The compound’s structure comprises a phenoxy ether linkage (O-linked) at the 2-position of the acetamide, distinguishing it from C-linked analogs where the aromatic group is directly bonded to the carbon chain.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVSFRYOGWIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: C-Linked Phenyl Acetamide Derivatives
- Chloro substituents (electron-withdrawing) may enhance stability but reduce nucleophilicity compared to ethylphenoxy analogs.
- Synthesis : C-linked derivatives often employ Friedel-Crafts acylation or palladium-catalyzed couplings, whereas O-linked analogs require etherification steps .
Structural and Functional Insights
NMR Spectral Comparisons
- N-Allyl-2-(4-chlorophenyl)acetamide (1t) : ¹³C NMR (101 MHz, CDCl₃) shows distinct shifts for the carbonyl (δ ~170 ppm) and allyl carbons (δ ~115–135 ppm), with chloro-substituted aryl carbons appearing at δ ~125–140 ppm .
- N-(4-Chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide (1k): ¹H NMR (400 MHz, CDCl₃) reveals deshielded protons near the oxopropyl group (δ ~2.1–3.5 ppm), highlighting substituent-induced electronic perturbations .
Substituent Impact on Bioactivity
While biological data for the main compound is absent, fluorinated analogs (e.g., 18e in ) demonstrate that electron-withdrawing groups like fluorine can enhance binding to hydrophobic enzyme pockets. Ethylphenoxy derivatives may exhibit improved membrane permeability due to moderate lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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